![molecular formula C16H24N2O3 B060790 Tert-butyl 4-[2-(hydroxymethyl)phenyl]piperazine-1-carboxylate CAS No. 179250-28-3](/img/structure/B60790.png)

Tert-butyl 4-[2-(hydroxymethyl)phenyl]piperazine-1-carboxylate

Overview

Description

Synthesis Analysis

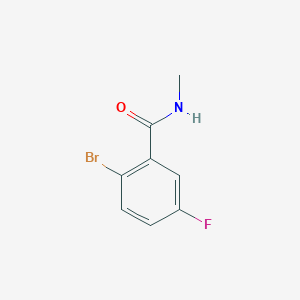

The synthesis of tert-butyl 4-[2-(hydroxymethyl)phenyl]piperazine-1-carboxylate and its derivatives involves condensation reactions, utilizing carbamimide and 3-fluorobenzoic acid in the presence of 3-(3-dimethylaminopropyl)carbodiimide hydrochloride and hydroxybenzotriazole under basic conditions. These reactions are characterized by their efficiency and the ability to yield complex piperazine derivatives with varied functional groups (Sanjeevarayappa et al., 2015).

Molecular Structure Analysis

The molecular structure of this compound derivatives has been elucidated using spectroscopic methods like LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis, and confirmed by single crystal XRD data. These studies reveal that the compound crystallizes in the monoclinic crystal system and exhibits specific intermolecular interactions that contribute to its structural stability (Sanjeevarayappa et al., 2015).

Chemical Reactions and Properties

The reactivity of this compound includes its participation in various chemical reactions to form novel compounds. Its chemical properties, such as reactivity towards nucleophilic substitution reactions, have been explored to synthesize biologically active compounds, indicating its versatility as a chemical intermediate (Liu Ya-hu, 2010).

Scientific Research Applications

Graphical Synthetic Routes of Vandetanib

This research explores the synthetic routes for Vandetanib, a therapeutic compound, where tert-butyl 4-[2-(hydroxymethyl)phenyl]piperazine-1-carboxylate plays a critical role in the synthesis process. It highlights the efficiency of this compound in yielding higher commercial value for industrial-scale production Mi, W. (2015). Fine Chemical Intermediates.

Environmental and Toxicological Aspects

A study on Synthetic Phenolic Antioxidants (SPAs) includes derivatives like this compound, focusing on their environmental occurrence, human exposure, and toxicity. This research provides insights into the widespread presence of SPAs in the environment and their potential health impacts, recommending further research into safer alternatives Liu, R., & Mabury, S. (2020). Environmental science & technology.

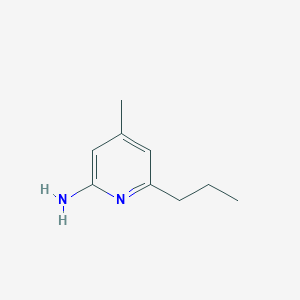

Pharmacophoric Groups in Antipsychotic Agents

Another study discusses the significance of arylcycloalkylamines, including this compound, as key pharmacophoric groups in antipsychotic drugs. It examines how these components contribute to the potency and selectivity of drugs targeting D2-like receptors, suggesting their vital role in the development of new therapeutic agents Sikazwe, D., et al. (2009). Bioorganic & medicinal chemistry.

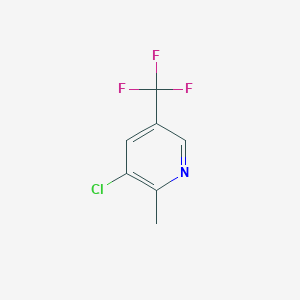

Therapeutic Use and Patent Review

A comprehensive review of piperazine derivatives, including this compound, for therapeutic use outlines the diverse medicinal potential of these compounds. Highlighting their application in antipsychotic, antidepressant, anticancer, and other therapeutic areas, this review emphasizes the importance of piperazine derivatives in drug discovery and development Rathi, A., et al. (2016). Expert Opinion on Therapeutic Patents.

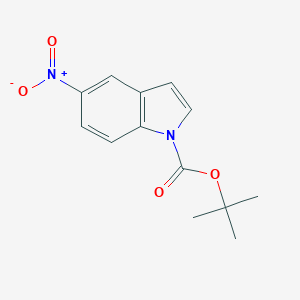

Synthesis of N-heterocycles

Research on the use of tert-butanesulfinamide for synthesizing N-heterocycles via sulfinimines highlights the application of this compound in generating diverse piperidines, pyrrolidines, and azetidines. This methodology supports the creation of compounds for natural products and therapeutics, showcasing the compound's utility in stereoselective synthesis Philip, R., et al. (2020). RSC Advances.

Mechanism of Action

Target of Action

Tert-butyl 4-[2-(hydroxymethyl)phenyl]piperazine-1-carboxylate is a derivative of N-Boc piperazine . Piperazine derivatives are known to serve as useful building blocks or intermediates in the synthesis of several novel organic compounds . .

Mode of Action

It’s known that the biological activities of compounds containing piperazine rings can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring, thereby enhancing favorable interaction with macromolecules .

Biochemical Pathways

Piperazine derivatives are known to be involved in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities .

Pharmacokinetics

The piperazine ring is known for its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties , which could potentially impact its pharmacokinetic properties.

Result of Action

Compounds containing piperazine rings have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

Action Environment

The properties of the piperazine ring, such as its easy modificability and water solubility , could potentially be influenced by environmental factors.

Future Directions

The future directions of Tert-butyl 4-[2-(hydroxymethyl)phenyl]piperazine-1-carboxylate could involve its use in the development of targeted protein degradation via PROTAC . Its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties make it an important synthetic strategy in the field of drug discovery .

properties

IUPAC Name |

tert-butyl 4-[2-(hydroxymethyl)phenyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3/c1-16(2,3)21-15(20)18-10-8-17(9-11-18)14-7-5-4-6-13(14)12-19/h4-7,19H,8-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQZUQGHXDLMAKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC=C2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427804 | |

| Record name | tert-Butyl 4-[2-(hydroxymethyl)phenyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

179250-28-3 | |

| Record name | 1,1-Dimethylethyl 4-[2-(hydroxymethyl)phenyl]-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179250-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-[2-(hydroxymethyl)phenyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]pyridin-3-amine](/img/structure/B60714.png)

![Methyl 2-amino-5-[(dimethylamino)methyl]benzoate](/img/structure/B60721.png)

![4-tert-Butylthiacalix[4]arene](/img/structure/B60726.png)

![2-Iodo-N-methyl-N-(2-(methyl(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)ethyl)acetamide](/img/structure/B60729.png)